molecular formula C14H17NO3S B7516734 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one

Cat. No. B7516734
M. Wt: 279.36 g/mol
InChI Key: CZSANBHWYYSJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one, also known as DBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. DBSA is a member of the azepanone family and has been found to possess a range of interesting properties that make it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one is not fully understood, but it is believed to involve the formation of covalent bonds with certain biomolecules. This covalent bonding can result in changes to the structure and function of the biomolecule, which can be used to study its properties and interactions with other molecules.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful for studying the roles of these enzymes in various biological processes. This compound has also been found to exhibit anticancer activity, making it a promising candidate for use in cancer research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one in lab experiments is its ability to form covalent bonds with biomolecules. This property makes it a useful tool for studying the interactions between biomolecules, as well as for studying the effects of various compounds on these interactions. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research involving 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one. One promising area of research involves the development of new methods for synthesizing this compound and other azepanones. Another area of research involves the use of this compound in drug discovery, as it has been found to exhibit promising anticancer activity. Additionally, this compound may have applications in the development of new materials, such as polymers and coatings, due to its unique properties.

Synthesis Methods

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-thiol with 6-bromo-1-caprolactam in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid, which can be purified using standard techniques.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. This compound has been found to exhibit a range of interesting properties that make it a useful tool for studying the interactions between proteins, nucleic acids, and other biomolecules.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-14-13(3-1-2-6-15-14)19-10-4-5-11-12(9-10)18-8-7-17-11/h4-5,9,13H,1-3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSANBHWYYSJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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